
4-hydroxy-1H-indole-3-carbaldehyde
Overview
Description
4-Hydroxy-1H-indole-3-carbaldehyde (C₉H₇NO₂; MW 161.16 g/mol) is a heteroaromatic aldehyde featuring a hydroxyl group at position 4 and a formyl group at position 3 of the indole scaffold . It is a natural plant metabolite isolated from Capparis spinosa L. and is utilized in synthesizing fluorescent probes for biomedical imaging and antiviral research . Key physicochemical properties include:
- Melting Point: Not explicitly reported, but it exists as a yellow-to-brown solid at room temperature.
- Solubility: Soluble in DMSO (56.40 mM) but poorly soluble in aqueous buffers .
- Biological Activity: Demonstrates anti-hepatitis B virus (HBV) activity by upregulating the RIG-I-MAVS signaling pathway, with inhibition rates of 33.87% (HBV DNA), 28.14% (HBeAg), and 46.14% (HBsAg) in HepG2.2.15 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyindole-3-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with appropriate reagents under controlled conditions . For instance, the reaction of 1H-indole-3-carbaldehyde with malononitrile and other reagents can yield various derivatives .
Industrial Production Methods: Industrial production of 4-Hydroxyindole-3-carboxaldehyde typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyindole-3-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the formyl group and the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4-Hydroxyindole-3-carboxaldehyde.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the formyl group to an alcohol.
Substitution: Various nucleophiles can be used to substitute the formyl group or the hydroxyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula C₉H₇NO₂ and consists of an indole ring with a hydroxyl group at the 4-position and an aldehyde group at the 3-position. The presence of these functional groups enhances its reactivity and potential biological activities.
Scientific Research Applications
1. Medicinal Chemistry
- Antifungal Activity : Research indicates that 4-hydroxy-1H-indole-3-carbaldehyde exhibits antifungal properties, making it a candidate for drug development aimed at treating fungal infections.
- Biological Activity : The compound's structural characteristics allow it to interact with various biological targets, which may lead to the inhibition of DNA replication and transcription in certain pathogens .
2. Synthesis of Fluorescent Probes
- The compound serves as a valuable starting material for synthesizing fluorescent probes used in bioimaging and molecular detection within biological systems . These probes are essential for visualizing cellular processes and studying molecular interactions.
3. Plant Biology
- As a naturally occurring metabolite in plants from the Brassicaceae family (e.g., broccoli, cauliflower), this compound is considered a chemical marker for plant identification and classification. Its role in plant defense mechanisms against pathogens has also been documented, highlighting its importance in agricultural research .
Case Studies
Case Study 1: Antifungal Properties
A study demonstrated that derivatives of this compound showed promising antifungal activity against several strains of fungi. The mechanism was attributed to the compound's ability to disrupt fungal cell wall synthesis, thereby inhibiting growth.
Case Study 2: Fluorescent Probes in Cancer Research
In cancer research, this compound-derived fluorescent probes were utilized to visualize tumor cells in vivo. These probes enabled researchers to track cellular responses to treatment in real-time, providing insights into therapeutic efficacy.
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to related indole derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Hydroxyl group at position 4; aldehyde at position 3 | Exhibits antifungal activity; potential fluorescent probe |
Indole-3-carbaldehyde | Indole ring with an aldehyde group | Biologically active metabolite |
5-Hydroxyindole | Hydroxyl group at position 5 | Involved in neurotransmitter synthesis |
4-Methylindole | Methyl group at position 4 | Exhibits different biological activity |
Mechanism of Action
The mechanism of action of 4-Hydroxyindole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. In plants, it is involved in the biosynthesis of secondary metabolites that play a role in pathogen defense . The compound can undergo enzymatic transformations to produce various derivatives that have specific biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Hydroxyindolecarbaldehydes
Key Differences :
- Substituent Position : The hydroxyl group at C4 in 4-hydroxy-1H-indole-3-carbaldehyde distinguishes it from C5-hydroxy analogs, impacting hydrogen-bonding capacity and solubility.
- Biological Relevance : The C4-OH/C3-CHO configuration in the parent compound is critical for its anti-HBV activity, whereas 4-chloro-7-hydroxy derivatives may exhibit altered pharmacokinetics due to halogenation .
Halogenated and Alkylated Indolecarbaldehydes
Key Differences :
- Methoxy groups improve solubility but reduce hydrogen-bonding capacity .
- Biological Targets : Alkylated derivatives (e.g., pentyl-imidazole) are explored for enzyme inhibition, whereas the parent compound’s hydroxyl and aldehyde groups favor interactions with viral proteins like RIG-I .
Key Differences :
- Probe Design : The parent compound’s aldehyde group enables conjugation with amines or hydrazines in probe synthesis, whereas methoxybenzyl-imidazole derivatives prioritize target selectivity .
- Thermal Stability : Derivatives like 6-chloro-3-substituted indoles exhibit higher thermal stability (melting points >200°C) compared to the parent compound .
Biological Activity
4-Hydroxy-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. It is a derivative of indole, which is known for its presence in various natural products and its role in medicinal chemistry. This article explores the biological activities associated with this compound, including its antioxidant, antimicrobial, and potential therapeutic effects.
This compound can be synthesized through various methods involving indole derivatives. It possesses a hydroxyl group at the 4-position and an aldehyde functional group at the 3-position, which contribute to its reactivity and biological activity.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have demonstrated that this compound exhibits significant antioxidant activity.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. In a study evaluating various indole derivatives, this compound showed notable DPPH scavenging activity with an IC50 value of approximately 8 µM, indicating strong antioxidant potential compared to standard antioxidants like butylated hydroxyanisole (BHA) .
Compound | IC50 (µM) |
---|---|
This compound | 8 |
BHA | 11 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research indicates that this compound has inhibitory effects on both bacterial and fungal strains.
The mechanism of action appears to involve the inhibition of key enzymes and pathways within microbial cells. For instance, it has been suggested that compounds containing the indole moiety can inhibit DNA replication and transcription in bacteria, contributing to their antimicrobial effects .
Therapeutic Potential
Recent studies have explored the therapeutic potential of this compound in various health conditions:
Metabolic Syndrome
Research has indicated that derivatives of indole, including this compound, can act on the aryl hydrocarbon receptor (AhR), which plays a critical role in metabolic processes. In vivo studies have shown that this compound can help regulate intestinal mucosal homeostasis and may prevent complications associated with metabolic syndrome .
Case Studies
- Antioxidant Efficacy : A detailed investigation into the antioxidant properties of various indole derivatives revealed that this compound significantly reduced lipid peroxidation in liver microsomes, highlighting its potential as a protective agent against oxidative damage .
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its utility in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the natural sources and initial research applications of 4-hydroxy-1H-indole-3-carbaldehyde?
- Natural Sources : The compound is identified as a plant metabolite isolated from Capparis spinosa L. .
- Initial Applications : It serves as a precursor for synthesizing fluorescent probes, which are used to study biochemical pathways or cellular imaging .
Q. What are the standard synthetic routes for this compound?
- Methodology : A common approach involves formylation of indole derivatives. For example, indole precursors react with POCl₃ and DMF under controlled conditions (80–110°C), followed by aqueous workup and purification via solvent extraction (e.g., tert-butyl methyl ether) .
- Key Considerations : Reaction temperature, stoichiometry of reagents (e.g., 1.3 equiv POCl₃), and purification steps (e.g., recrystallization) significantly impact yield and purity .
Q. How is this compound characterized spectroscopically?
- Analytical Techniques :
- ¹H/¹³C-NMR : Used to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, hydroxyl group resonance) .
- HR-ESI-MS : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Strategies :
- Temperature Control : Maintain reaction temperatures between 80–110°C to avoid side reactions (e.g., over-oxidation) .
- Purification : Use column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization for high-purity isolates .
- Challenges : Sensitivity to moisture and competing reactions (e.g., dimerization) require inert atmospheres and anhydrous solvents .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved experimentally?
- Approach :
- Dose-Response Studies : Test the compound across a concentration range (e.g., 1–100 µM) to identify activity thresholds .
- Target Validation : Use knockout models or enzymatic assays (e.g., NF-κB inhibition) to confirm mechanistic hypotheses .
Q. What methodologies are effective for designing fluorescent probes using this compound?
- Synthetic Steps :
- Derivatization : Introduce fluorophores (e.g., dansyl chloride) via aldehyde-amine coupling under mild conditions (pH 7–8, room temperature) .
- Validation : Use fluorescence quenching assays or confocal microscopy to assess probe specificity and cellular uptake .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Tools :
- DFT Calculations : Model electron density distribution to identify reactive sites (e.g., C3-aldehyde for nucleophilic attacks) .
- Molecular Docking : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .
Q. What strategies are used to modify the indole scaffold for enhanced target specificity?
- Examples :
- Substitution : Introduce halogen atoms (e.g., Cl, Br) at the 6-position to improve binding affinity to enzymes .
- Functionalization : Attach sulfonate groups to increase solubility for in vivo studies .
Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?
- Experimental Design :
- Microsomal Assays : Incubate the compound with liver microsomes and NADPH, followed by LC-MS analysis to identify metabolites .
- Inhibition Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., 7-ethoxyresorufin) .
Q. What are the stability challenges of this compound under varying experimental conditions?
Properties
IUPAC Name |
4-hydroxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBZIZLLMNWTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431124 | |
Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81779-27-3 | |
Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxyindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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